Z-L-Phenylalaninol
Overview
Description
Z-L-Phenylalaninol, also known as (S)-2-(Z-amino)-3-phenyl-1-propanol, is a chiral amino alcohol derived from phenylalanine. It is commonly used as a building block in organic synthesis, particularly in the preparation of various bioactive compounds. This compound is characterized by its high enantiomeric purity and its ability to participate in a wide range of chemical reactions.
Mechanism of Action
Target of Action
Z-L-Phenylalaninol, also known as Z-Phenylalaninol, is primarily used in the synthesis of biochemically active compounds . It serves as a building block for the synthesis of HIV protease inhibitors . The primary targets of this compound are therefore the enzymes involved in these biochemical reactions.
Mode of Action
It is known to participate in the paal–knorr reaction, a prominent tool that can be adopted under biocompatible conditions covering various γ-dicarbonyls for either chemical biology or drug discovery .
Biochemical Pathways
This compound is involved in the synthesis of pyrrole derivatives from simpler chiral amino acids/alcohols . This process involves the Clauson-Kaas methodology of a standard two-phase acidic mixture buffered with acetate salts . The detailed mechanistic studies proposed a new series involving the pathway by the initiation of a zwitterionic species/intermediate for a subsequently much more efficient self-driven pyrrole-formation .
Result of Action
The result of this compound’s action is the formation of pyrrole-tethered chiral motifs under mild conditions . This is achieved through a quick and highly efficient protocol that proceeds within only 15 minutes at 90 °C, achieving nearly quantitative conversion to the final pyrrolyl product .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the protocol for its reaction proceeds at 90 °C . Moreover, the reaction is realized in an almost neutral and benign aqueous condition . The “H-bridge” interplay of water is crucial in the reaction course .
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-L-Phenylalaninol can be synthesized through the catalytic hydrogenation of L-phenylalaninate over a Cu/ZnO/Al2O3 catalyst. The catalyst is prepared by a co-precipitation method and characterized by various techniques such as X-ray diffraction, low-temperature nitrogen adsorption, and hydrogen temperature-programmed reduction . The hydrogenation reaction is typically carried out at 110°C and 4 MPa of hydrogen pressure for 5 hours, resulting in a high yield and enantiomeric excess of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar catalytic hydrogenation processes, often optimized for large-scale production. The use of fractional co-precipitation methods and controlled aging and calcination conditions can enhance the catalytic performance and selectivity of the Cu/ZnO/Al2O3 catalyst .
Chemical Reactions Analysis
Types of Reactions
Z-L-Phenylalaninol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or ketone.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: The major products are the corresponding aldehyde or ketone.
Reduction: The major product is the corresponding amine.
Substitution: The major products are various substituted derivatives, depending on the reagents used.
Scientific Research Applications
Z-L-Phenylalaninol is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: A precursor to Z-L-Phenylalaninol, used in protein synthesis and as a dietary supplement.
L-Phenylalanine Methyl Ester: Another derivative of phenylalanine, used in organic synthesis.
N-Carbobenzoxy-L-Phenylalaninol: A protected form of this compound, used in peptide synthesis.
Uniqueness
This compound is unique due to its high enantiomeric purity and its ability to participate in a wide range of chemical reactions. Its versatility as a chiral building block makes it valuable in the synthesis of bioactive compounds and pharmaceuticals .
Properties
IUPAC Name |
benzyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOFMMJJCPZPAO-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357437 | |
Record name | Z-L-Phenylalaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6372-14-1 | |
Record name | Z-L-Phenylalaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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